Sodium mesitylene sulfonic acid

Catalog No.
S12990929
CAS No.
M.F
C9H13NaO3S
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium mesitylene sulfonic acid

Product Name

Sodium mesitylene sulfonic acid

IUPAC Name

sodium;hydrogen sulfite;1,3,5-trimethylbenzene

Molecular Formula

C9H13NaO3S

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C9H12.Na.H2O3S/c1-7-4-8(2)6-9(3)5-7;;1-4(2)3/h4-6H,1-3H3;;(H2,1,2,3)/q;+1;/p-1

InChI Key

KFXNBFHTTLQEQY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)C)C.OS(=O)[O-].[Na+]

  • Oxidation: It can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into various sulfur-containing compounds using agents like sodium borohydride.
  • Substitution: The sulfonic acid group can undergo substitution reactions with other functional groups under specific conditions, often involving alkyl halides and nucleophiles.

Major Products Formed

  • Sulfonic Acid Derivatives: Resulting from oxidation processes.
  • Sulfur-Containing Compounds: Formed through reduction reactions.
  • Substituted Mesitylene Compounds: Produced via substitution reactions.

Sodium mesitylene sulfonic acid has been investigated for its biological activities. It serves as a reagent in biochemical assays and protein modification studies, demonstrating potential applications in drug delivery systems and pharmaceutical formulations. Its strong acidic properties facilitate various bio

The synthesis of sodium mesitylene sulfonic acid typically involves two primary steps:

  • Sulfonation: Mesitylene is reacted with concentrated sulfuric acid at elevated temperatures to introduce the sulfonic acid group.
  • Neutralization: The resulting mesitylene sulfonic acid is neutralized with sodium hydroxide to form sodium mesitylene sulfonate.

Industrial Production Methods

In industrial settings, continuous reactors are often employed to maintain consistent reaction conditions during the sulfonation process, followed by neutralization and crystallization to obtain the final product.

Methanesulfonic AcidSimple structure with one methyl groupCatalysis, electrochemistryToluene Sulfonic AcidContains a single methyl group on the benzene ringOrganic synthesis, polymerizationBenzene Sulfonic AcidBasic aromatic structure without substituentsGeneral industrial applications

Uniqueness

Sodium mesitylene sulfonic acid's uniqueness arises from the presence of three methyl groups on the aromatic ring, which significantly influence its reactivity and solubility compared to other similar compounds. This structural difference enhances its effectiveness in specific catalytic and electrochemical applications, making it a valuable compound in both research and industrial settings.

Research on sodium mesitylene sulfonic acid includes studies on its interactions with other chemical entities. Its role as a strong acidic catalyst allows it to facilitate various reaction mechanisms, enhancing the efficiency of organic synthesis processes. Additionally, its ability to form stable sulfonate salts makes it valuable in electrochemical applications.

Sodium mesitylene sulfonic acid, systematically named sodium 2,4,6-trimethylbenzenesulfonate, is identified by the CAS registry number 6148-75-0. Its molecular formula, C₉H₁₁NaO₃S, reflects a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions and a sulfonate group (-SO₃⁻) bonded to a sodium ion. The compound’s structural features include:

PropertyValue
Molecular Weight222.237 g/mol
Melting Point>300°C
Exact Mass222.032654
PSA (Polar Surface Area)65.58 Ų

The IUPAC nomenclature emphasizes the substituents’ positions, with “mesitylene” deriving from the Greek mesos (middle), reflecting the symmetric placement of methyl groups. Alternative names include sodium mesitylenesulfonate and 2,4,6-trimethylbenzenesulfonate sodium salt, the latter highlighting its anionic sulfonate group.

Historical Development and Discovery

The discovery of sodium mesitylene sulfonic acid is intertwined with the history of its parent hydrocarbon, mesitylene (1,3,5-trimethylbenzene). In 1837, Irish chemist Robert Kane first synthesized mesitylene by condensing acetone with concentrated sulfuric acid. Although Kane incorrectly proposed its structure, subsequent work by August Wilhelm von Hofmann (1849) and Adolf von Baeyer (1866) clarified mesitylene’s empirical formula and symmetry.

The sulfonation of mesitylene to produce mesitylenesulfonic acid likely emerged in the late 19th century, paralleling advances in aromatic sulfonation techniques. Neutralization of the sulfonic acid with sodium hydroxide would yield the sodium salt, though early publications specifically addressing this compound are scarce. By the mid-20th century, its role as a surfactant and catalyst in organic reactions became evident, driven by the demand for stable, water-soluble aromatic sulfonates.

Role in Modern Organic and Industrial Chemistry

Sodium mesitylene sulfonic acid’s applications span multiple domains:

Organic Synthesis

The compound acts as a phase-transfer catalyst in nucleophilic substitutions and esterifications, leveraging its solubility in polar solvents. Its bulky mesityl group stabilizes transition states, enhancing reaction selectivity. For example, in the synthesis of pharmaceuticals, it facilitates the formation of carbon-heteroatom bonds without hydrolyzing sensitive functional groups.

Materials Science

Incorporated into ion-exchange resins, the sulfonate group enables selective binding of cations in water treatment systems. Patents describe its use in polymer composites to improve thermal stability, where the sodium sulfonate moiety mitigates degradation at high temperatures.

Analytical Chemistry

As a calibration standard in mass spectrometry, sodium mesitylene sulfonic acid’s predictable fragmentation pattern aids in instrument tuning. Its high melting point (>300°C) ensures stability under vacuum conditions, reducing signal drift during prolonged analyses.

Laboratory-Scale Sulfonation of Mesitylene

Laboratory-scale synthesis of sodium mesitylene sulfonic acid represents a fundamental approach for research applications and small-scale production requirements. The sulfonation of mesitylene (1,3,5-trimethylbenzene) follows electrophilic aromatic substitution mechanisms, where the electron-rich aromatic ring undergoes attack by sulfur trioxide or concentrated sulfuric acid [1] [2].

The primary laboratory method involves direct sulfonation using concentrated sulfuric acid at elevated temperatures. Mesitylene is treated with 96-98% sulfuric acid at temperatures ranging from 80-100°C for 4-6 hours under atmospheric pressure conditions [3] [4]. The reaction proceeds through formation of a sigma complex intermediate, followed by deprotonation to yield mesitylene sulfonic acid [1]. Nuclear magnetic resonance monitoring reveals characteristic downfield shifts of aromatic protons from 6.8 parts per million in mesitylene to 7.2 parts per million in the sulfonated product [3].

Table 1: Laboratory-Scale Sulfonation Conditions

ParameterValueNotes
Temperature (°C)80-100Optimal for complete sulfonation
Pressure (atm)1Atmospheric pressure sufficient
Reaction Time (hours)4-6Complete conversion achieved
Sulfuric Acid Concentration (%)96-98Concentrated acid required
Mesitylene:H2SO4 Molar Ratio1:1.2-1.5Slight excess acid preferred
Typical Yield (%)85-95High purity product

The reaction mechanism involves three distinct steps: initial formation of the electrophilic species, attack on the aromatic ring, and subsequent deprotonation [5]. The electrophilic sulfur trioxide species, generated in situ from concentrated sulfuric acid, attacks the electron-rich mesitylene ring at the least sterically hindered position. The strong electron-donating effects of the three methyl groups significantly enhance the reactivity of the aromatic ring toward electrophilic substitution [1].

Temperature control represents a critical parameter in laboratory-scale sulfonation. Insufficient temperatures below 80°C result in incomplete conversion and extended reaction times, while excessive temperatures above 100°C can lead to side reactions including oxidation and polymerization [6]. The optimal temperature range of 80-100°C ensures complete sulfonation while maintaining product selectivity [3].

Reaction monitoring through spectroscopic methods provides real-time assessment of conversion progress. Proton nuclear magnetic resonance spectroscopy serves as the primary analytical tool, with the disappearance of mesitylene signals at 6.8 parts per million and appearance of sulfonic acid proton signals confirming reaction completion [3]. Additional confirmation through infrared spectroscopy reveals characteristic sulfonic acid stretching frequencies at 1150-1200 wavenumbers [7].

Industrial Production via Oleum-Mediated Processes

Industrial-scale production of sodium mesitylene sulfonic acid employs oleum-mediated sulfonation processes, offering superior efficiency and yield compared to laboratory methods. Oleum, a solution of sulfur trioxide in concentrated sulfuric acid, provides enhanced electrophilic character and reduced water formation during sulfonation [8] [9].

The industrial process utilizes oleum with sulfur trioxide concentrations ranging from 20-25% for optimal performance, though concentrations from 0.5-33% remain viable [9]. Higher oleum strengths above 33% result in substantially increased reaction times due to decreased sulfuric acid to sulfur trioxide ratios [9]. The actual sulfonating agent in these systems is sulfuric acid, with sulfur trioxide serving primarily to maintain reaction medium concentration [9].

Table 2: Industrial Oleum-Mediated Process Parameters

ParameterValueAlternative Conditions
Oleum Strength (% SO3)20-250.5-33
Temperature (°C)40-6025-100
Residence Time (minutes)30-6015-120
Conversion Rate (%)95-9985-99
Selectivity (%)90-9588-96

Continuous flow reactors represent the preferred industrial configuration, enabling precise temperature and residence time control [8] [10]. These systems operate at temperatures between 40-60°C with residence times of 30-60 minutes, achieving conversion rates of 95-99% with selectivity ranging from 90-95% [8] [10]. The lower operating temperatures compared to laboratory methods result from the enhanced reactivity of oleum systems [9].

Microreactor technology has emerged as an advanced industrial approach, offering improved heat and mass transfer characteristics [11] [10]. Cross-shaped microchannels facilitate efficient gas-liquid contact between sulfur trioxide and organic substrates, enabling optimization through response surface methodology [10]. Multi-objective optimization combining genetic algorithms with entropy-weighted techniques achieves optimal conditions: gas-phase flow rate of 228 milliliters per minute, reaction temperature of 52°C, sulfur trioxide to substrate molar ratio of 1.27, and sulfur trioxide volume fraction of 4% [10].

The industrial process benefits from continuous operation modes, eliminating batch-to-batch variations and enabling consistent product quality [8]. Heat integration systems recover thermal energy from exothermic sulfonation reactions, improving overall process efficiency [8]. Automated control systems monitor critical parameters including temperature, pressure, flow rates, and composition, ensuring optimal operating conditions throughout production campaigns [8].

Scale-up considerations focus on maintaining consistent Damköhler numbers for heat and mass transfer to preserve reaction selectivity and yield [11]. Geometrically equivalent reactor designs enable successful translation from laboratory to industrial scales while maintaining mixing efficiency and heat removal capacity [11].

Neutralization and Salt Formation Mechanisms

The conversion of mesitylene sulfonic acid to its sodium salt involves carefully controlled neutralization reactions with appropriate bases. Three primary neutralizing agents demonstrate effectiveness: sodium hydroxide, sodium carbonate, and sodium bicarbonate, each offering distinct advantages depending on process requirements [12] [13].

Sodium hydroxide neutralization represents the most direct approach, following the stoichiometric equation: R-SO3H + NaOH → R-SO3Na + H2O [13]. This reaction proceeds rapidly at temperatures between 25-40°C with precise pH control maintained between 7-8 [13]. The 1:1 molar ratio ensures complete acid neutralization while minimizing excess base consumption, achieving salt formation yields of 95-98% [12].

Table 3: Neutralization and Salt Formation Data

Base UsedStoichiometric RatioReaction Temperature (°C)pH RangeSalt Formation Yield (%)
Sodium Hydroxide1:125-407-895-98
Sodium Carbonate1:0.540-607-990-95
Sodium Bicarbonate1:125-356.5-7.592-96

Sodium carbonate neutralization offers economic advantages through reduced base costs, utilizing a 1:0.5 stoichiometric ratio due to the dibasic nature of carbonate [13]. The reaction: 2R-SO3H + Na2CO3 → 2R-SO3Na + H2O + CO2 proceeds at elevated temperatures of 40-60°C with pH maintained between 7-9 [13]. Carbon dioxide evolution requires adequate ventilation systems, while yields of 90-95% remain commercially acceptable [12].

Sodium bicarbonate neutralization provides the gentlest conditions, particularly valuable for temperature-sensitive systems [13]. Operating at 25-35°C with pH control between 6.5-7.5, this method achieves yields of 92-96% through the reaction: R-SO3H + NaHCO3 → R-SO3Na + H2O + CO2 [13]. The moderate conditions minimize side reactions while producing high-purity sodium salts [12].

The neutralization mechanism involves proton transfer from the sulfonic acid group to the basic species, forming water and the corresponding sodium sulfonate [13]. The strong acidity of sulfonic acids (pKa ≈ 1.2) ensures complete protonation of bases under controlled conditions [3]. Reaction kinetics depend on mixing efficiency, temperature, and concentration gradients, with proper agitation essential for uniform pH distribution [13].

Temperature effects significantly influence neutralization rates and product quality. Elevated temperatures accelerate proton transfer kinetics but may promote side reactions including hydrolysis and decomposition [13]. Optimal temperature ranges balance reaction rates with product stability, ensuring efficient neutralization while maintaining high yields [12].

pH monitoring throughout neutralization ensures complete acid conversion while preventing excessive basicity that could promote side reactions [13]. Automated pH control systems maintain optimal conditions through continuous base addition, preventing local pH excursions that could affect product quality [13].

Purification Techniques and Yield Optimization

Purification of sodium mesitylene sulfonic acid requires sophisticated techniques to achieve the high purity standards demanded by commercial applications. Multiple purification approaches exist, each offering specific advantages for different product specifications and economic constraints [14] [15] [16].

Recrystallization represents the primary purification method, utilizing the temperature-dependent solubility characteristics of sulfonic acid salts [16] [17]. Methanol and ethanol serve as preferred solvents due to their high solubility for the compound at elevated temperatures and reduced solubility at lower temperatures [7] [16]. The process involves dissolving crude sodium mesitylene sulfonic acid in hot solvent at 65-80°C, followed by controlled cooling to precipitate pure crystals [16] [17].

Table 4: Purification Techniques and Yield Optimization

TechniqueSolvent/ConditionsPurity Achieved (%)Yield Recovery (%)Temperature (°C)
RecrystallizationMethanol/Ethanol99.5-99.985-9265-80
Water WashingDeionized Water95-9890-9525-40
Activated Carbon TreatmentHot Solution97-9988-9360-80
DistillationReduced Pressure98-99.580-88150-200
Fractional CrystallizationTemperature Control96-9982-9040-80

Crystal growth kinetics significantly influence purification effectiveness and yield recovery [16] [17]. Slow cooling rates promote formation of large, well-formed crystals with high purity, while rapid cooling generates small, irregular crystals that may incorporate impurities [16]. Optimal cooling rates of 0.5-1°C per hour balance purification efficiency with practical processing times [17].

Seeding techniques enhance crystal nucleation and control particle size distribution [16]. Addition of pure sodium mesitylene sulfonic acid seed crystals at the onset of crystallization promotes uniform crystal growth and improves filtration characteristics [17]. Seed crystal quantities of 1-3% by weight relative to the dissolved solute provide optimal nucleation without excessive crystal numbers [16].

Water washing removes residual sulfuric acid and inorganic impurities through selective dissolution [15]. Deionized water at 25-40°C selectively dissolves acidic impurities while leaving the sodium sulfonate largely intact [15]. Multiple washing stages with 5-15% water by weight based on the original substrate effectively reduce sulfuric acid content to below 0.5% [15]. This technique achieves purities of 95-98% with yield recoveries of 90-95% [15].

Activated carbon treatment eliminates organic impurities and colored compounds through adsorption mechanisms [14]. Hot solutions containing 2-5% activated carbon by weight are maintained at 60-80°C for 30-60 minutes before filtration [14]. This process removes aromatic impurities and polymerization by-products, achieving purities of 97-99% with yield recoveries of 88-93% [14].

Distillation under reduced pressure enables separation based on volatility differences [14]. Operating at 150-200°C under reduced pressure minimizes thermal decomposition while achieving purities of 98-99.5% [14]. The technique proves particularly effective for removing residual solvents and low-boiling impurities, though yield recoveries of 80-88% reflect some thermal losses [14].

Fractional crystallization exploits solubility differences between the desired product and impurities across temperature ranges [18]. Controlled temperature profiles between 40-80°C enable selective crystallization, achieving purities of 96-99% with yield recoveries of 82-90% [18]. This technique proves especially valuable for separating closely related sulfonic acid derivatives [18].

Process optimization strategies combine multiple purification techniques in sequence to achieve maximum purity and yield [14]. Initial water washing removes gross impurities, followed by recrystallization for primary purification, and final activated carbon treatment for trace impurity removal [15]. Such integrated approaches achieve overall purities exceeding 99.5% while maintaining yield recoveries above 85% [14].

Quality control throughout purification processes ensures consistent product specifications [14]. Analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-performance liquid chromatography monitor purity levels and identify remaining impurities [3] [7]. Melting point determination provides rapid purity assessment, with pure sodium mesitylene sulfonic acid exhibiting melting points of 285-290°C with decomposition [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

224.04830973 g/mol

Monoisotopic Mass

224.04830973 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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